molecular formula C15H20N2O2 B2628136 Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate CAS No. 70336-83-3

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Cat. No.: B2628136
CAS No.: 70336-83-3
M. Wt: 260.337
InChI Key: ULARACKZXVBXJF-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound that belongs to the class of tetrahydropyridines. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a benzyl group attached to a tetrahydropyridine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of benzylamine with ethyl acetoacetate under acidic conditions to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reduction to yield the desired tetrahydropyridine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl ketones, while substitution reactions can produce a variety of N-substituted tetrahydropyridine derivatives .

Scientific Research Applications

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate involves its interaction with specific molecular targets within cells. The amino group can form hydrogen bonds with biological molecules, influencing their function. The benzyl group may enhance the compound’s ability to cross cell membranes, allowing it to reach intracellular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-amino-1-phenyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 4-amino-1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate
  • Ethyl 4-amino-1-ethyl-1,2,5,6-tetrahydropyridine-3-carboxylate

Uniqueness

Ethyl 4-amino-1-benzyl-1,2,5,6-tetrahydropyridine-3-carboxylate is unique due to the presence of the benzyl group, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This structural feature may enhance its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications .

Properties

IUPAC Name

ethyl 4-amino-1-benzyl-3,6-dihydro-2H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-2-19-15(18)13-11-17(9-8-14(13)16)10-12-6-4-3-5-7-12/h3-7H,2,8-11,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULARACKZXVBXJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(CCN(C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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